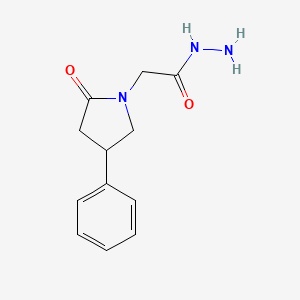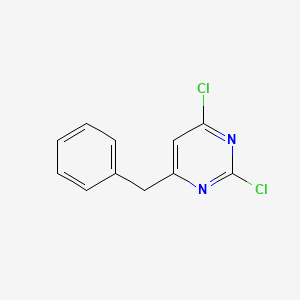
4-苄基-2,6-二氯嘧啶
描述
4-Benzyl-2,6-dichloropyrimidine is a chemical compound with the molecular formula C11H8Cl2N2 . It is used in laboratory chemicals .
Synthesis Analysis
4-Benzyl-2,6-dichloropyrimidine can be synthesized from 2,4,6-Trichloropyrimidine and Benzylmagnesium chloride . Another method involves the use of phosphoryl chloride . A novel and practical protocol for the synthesis of 4-amino-2,6-dichloropyridine with 2,6-dichloropyridine as the starting material has also been described .Molecular Structure Analysis
The molecular weight of 4-Benzyl-2,6-dichloropyrimidine is 239.1 . Its InChI code is 1S/C11H8Cl2N2/c12-10-7-9 (14-11 (13)15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2 .Physical And Chemical Properties Analysis
4-Benzyl-2,6-dichloropyrimidine is a solid . It has a density of 1.334 .科学研究应用
Metabolic Disorders and Enzyme Inhibition
Enzyme inhibition studies have revealed that 4-Benzyl-2,6-dichloropyrimidine interacts with specific enzymes involved in metabolic pathways. Researchers are investigating its potential as a therapeutic agent for metabolic disorders such as diabetes or hyperlipidemia.
These applications highlight the versatility of 4-Benzyl-2,6-dichloropyrimidine and its potential impact across various scientific disciplines. Keep in mind that ongoing research may uncover additional uses or refine our understanding of its properties . If you need further details or have any other questions, feel free to ask!
作用机制
Target of Action
4-Benzyl-2,6-dichloropyrimidine is a pyrimidine derivative . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities . .
Mode of Action
The mode of action of 4-Benzyl-2,6-dichloropyrimidine involves nucleophilic aromatic substitution (SNAr) reactions . The highly electron-deficient character of the pyrimidine ring makes the SNAr reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
Result of Action
Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antibacterial and antimicrobial effects .
安全和危害
属性
IUPAC Name |
4-benzyl-2,6-dichloropyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c12-10-7-9(14-11(13)15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGZTXSHXRNYKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=NC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673135 | |
| Record name | 4-Benzyl-2,6-dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-2,6-dichloropyrimidine | |
CAS RN |
796095-89-1 | |
| Record name | 4-Benzyl-2,6-dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,7-Dibromobenzo[d]thiazol-4-amine](/img/structure/B3029735.png)
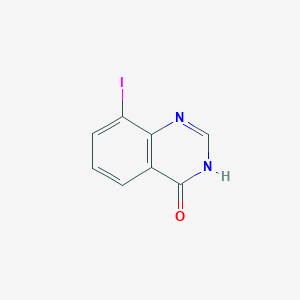

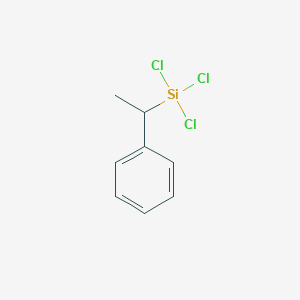
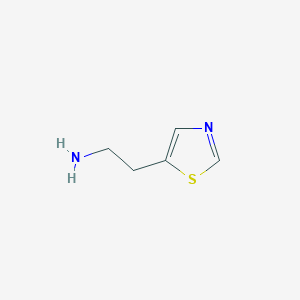
![2-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B3029743.png)

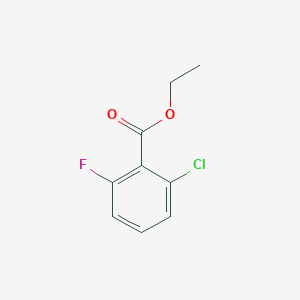

![4,6-dimethyl-N-[(E)-1-(2-methylphenyl)ethylideneamino]pyrimidin-2-amine](/img/structure/B3029749.png)
